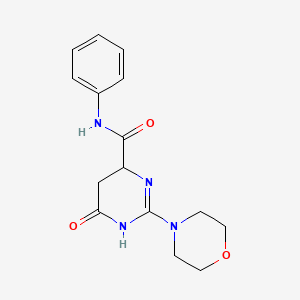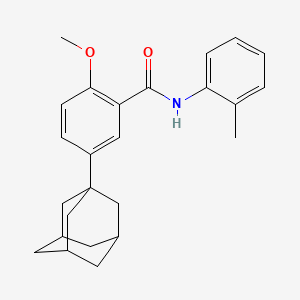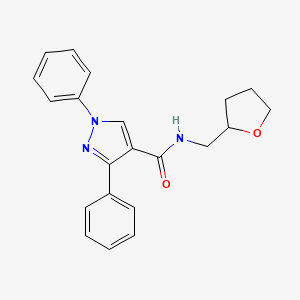![molecular formula C22H16Cl4N2O3 B4110934 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4110934.png)
2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide
描述
2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide, also known as DCPB, is a synthetic compound that belongs to the class of benzamides. It is a potent antagonist of the G protein-coupled receptor 55 (GPR55), which plays a significant role in various physiological processes, including pain sensation, inflammation, and cancer progression. The compound has gained significant attention in recent years due to its potential therapeutic applications in various disease conditions.
作用机制
2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide acts as a selective antagonist of the GPR55 receptor, which is expressed in various tissues, including the brain, immune system, and cancer cells. The receptor has been implicated in various physiological processes, including pain sensation, inflammation, and cancer progression. By blocking the GPR55 signaling pathway, 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide inhibits the proliferation and migration of cancer cells and reduces pain sensitivity and inflammation.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation and migration, reduction of pain sensitivity and inflammation, and regulation of immune cell function. The compound has also been found to have a neuroprotective effect by reducing the production of reactive oxygen species in the brain.
实验室实验的优点和局限性
One of the major advantages of 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide is its potency and selectivity as a GPR55 antagonist. This makes it a valuable tool for studying the role of GPR55 in various disease conditions. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide. One area of interest is the development of more potent and selective GPR55 antagonists for use in preclinical and clinical studies. Another area of research is the investigation of the therapeutic potential of 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide in various disease conditions, including cancer, pain, and inflammation. Additionally, the molecular mechanisms underlying the effects of 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide on GPR55 signaling and downstream pathways need to be further elucidated.
科学研究应用
2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, pain, and inflammation. In cancer, 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide has been shown to inhibit the proliferation and migration of cancer cells by blocking the GPR55 signaling pathway. In pain and inflammation, 2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide has been found to reduce pain sensitivity and inflammation by inhibiting the release of pro-inflammatory cytokines.
属性
IUPAC Name |
2,4-dichloro-N-[3-[2-(2,4-dichlorophenoxy)propanoylamino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl4N2O3/c1-12(31-20-8-6-14(24)10-19(20)26)21(29)27-15-3-2-4-16(11-15)28-22(30)17-7-5-13(23)9-18(17)25/h2-12H,1H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHNNTWUHUYMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110860.png)
![N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4110866.png)
![N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4110873.png)
![4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4110880.png)

![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)
![2-(4-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4110902.png)
![1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4110904.png)
![4-{[(3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4110916.png)

![2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B4110925.png)

![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B4110948.png)